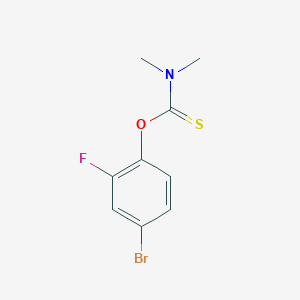

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C₉H₉BrFNOS and a molecular weight of 278.14 g/mol . It is categorized under miscellaneous compounds and is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, along with a dimethylcarbamothioate group.

Vorbereitungsmethoden

The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves a multi-step process. One common method includes the following steps :

Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol, N,N-dimethylthiocarbamoyl chloride, and 1,4-diaza-bicyclo[2.2.2]octane (DABCO).

Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) at 75°C for 1 hour. The mixture is then cooled to room temperature, and water is added to precipitate the product.

Purification: The solid product is filtered, washed with water, dried, and purified by flash chromatography on silica gel.

Analyse Chemischer Reaktionen

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.

Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Wissenschaftliche Forschungsanwendungen

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate has several applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound’s dimethylcarbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:

- O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate

- This compound

These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The presence of different functional groups and substituents can significantly influence their chemical behavior and utility in various fields.

Biologische Aktivität

O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C10H10BrFNO2S

- CAS Number : 190648-99-8

This compound features a bromo and fluorine substitution on a phenyl ring, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cancer progression. For instance, studies on related carbamothioate derivatives indicate that they may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogen atoms like bromine and fluorine is often linked to enhanced biological activity due to their electronegative properties, which can affect molecular interactions and binding affinities .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line Tested | IC50 (nM) | Mechanism |

|---|---|---|---|

| HeLa | 16 | Tubulin Inhibition | |

| L1210 | 19 | Tubulin Inhibition | |

| HUVECs | n.d. | Vascular Disruption |

Note: IC50 values represent the concentration required to inhibit 50% of the cell growth.

Case Studies

- Inhibition Studies : A study investigating the inhibitory effects of similar carbamothioates on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted that compounds with a similar structure to this compound displayed IC50 values below 20 nM against several aggressive cancer types .

- Vascular Disruption : Another study focused on the effects of carbamothioate derivatives on endothelial cells suggested that these compounds could inhibit HMGB1-mediated responses, which are crucial for tumor angiogenesis. The results indicated that such compounds might serve as potential therapeutic agents in targeting tumor vasculature .

Eigenschaften

IUPAC Name |

O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIVRSHXEFYTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=C(C=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650484 |

Source

|

| Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190648-99-8 |

Source

|

| Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.